molecular formula C7H8ClNO B1600343 (6-Chloro-5-methylpyridin-3-yl)methanol CAS No. 887707-21-3

(6-Chloro-5-methylpyridin-3-yl)methanol

Cat. No.: B1600343
CAS No.: 887707-21-3
M. Wt: 157.6 g/mol
InChI Key: UVGILPAOAYLZIQ-UHFFFAOYSA-N
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Description

(6-Chloro-5-methylpyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H8ClNO and its molecular weight is 157.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: A study demonstrated the synthesis of a compound from the condensation reaction of (6-methylpyridin-2-yl)methanol and pyridine-2-carbaldehyde without a catalyst, yielding a crystal structure stabilized by intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005). This method showcases the potential for creating novel structures with (6-Chloro-5-methylpyridin-3-yl)methanol or its derivatives.

Methanol as a Solvent and Reactant

  • Methanol Utilization: Methanol's role as a key reactant and solvent in chemical synthesis has been extensively documented. For instance, its utility as a green and sustainable methylating agent to form C-C and C-N bonds via borrowing hydrogen methodology highlights its importance in the field of catalysis and green chemistry (Biswas & Srimani, 2021).

Coordination Chemistry

  • Complex Formation: Research into the coordination chemistry of 6-methylpyridine-2-methanol with divalent first-row transition metal salts has led to the discovery of hydrogen-bonded helicates and polymers, which has implications for the design of novel materials with specific properties (Telfer et al., 2008).

Methanol in Industrial Biotechnology

  • Biotechnological Applications: The potential of methanol as a feedstock in bioprocess technology, particularly with methylotrophic bacteria, for the production of single-cell proteins and fine chemicals, showcases its versatility. Advances in genetic engineering and metabolic pathways have enabled the use of methanol as an alternative carbon source, promising for sustainable industrial processes (Schrader et al., 2009).

Catalysis and Methanol Conversion

  • Catalytic Processes: The catalysis of reactions using methanol as a C1 source, including methylation and methylenation, has been reported to be effectively catalyzed by various compounds, indicating the compound's role in facilitating these reactions. This includes the selective N-methylation of amines and the synthesis of pharmaceutical agents, highlighting the importance of methanol in catalytic reactions (Natte et al., 2021).

Methanol's Role in Atmospheric Chemistry

  • Atmospheric Chemistry: The study of methanol's interaction with carbon tetrachloride underlines its significance in atmospheric chemistry. The investigation into the competition between hydrogen and halogen bonding in the [CH3OH-CCl4] complex adds to our understanding of atmospheric chemical activities and the formation of aerosols (Pal et al., 2020).

Properties

IUPAC Name

(6-chloro-5-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-5-2-6(4-10)3-9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGILPAOAYLZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40470586
Record name (6-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887707-21-3
Record name (6-Chloro-5-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40470586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-chloro-5-methylpyridin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 6-chloro-5-methyl-3-pyridinecarboxylate (84 mg, 0.453 mmol) in DCM (2 ml), DIBAL-H (1.5 M solution in toluene, 0.905 ml, 1.358 mmol) was added dropwise under N2 at −78° C. The reaction mixture was allowed to attain rt and stirred overnight. After 18 h, TLC showed no starting material. The reaction was quenched by addition of sodium-potassium tartrate saturated solution, extracted with DCM, dried, filtered, and concentrated to afford (6-chloro-5-methyl-3-pyridinyl)methanol (63 mg, 0.400 mmol, 88% yield) pure enough to be used in the next step.
Quantity
84 mg
Type
reactant
Reaction Step One
Quantity
0.905 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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